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Abstract
3-Amino-5-fluorobenzoic acid (CAS No: 786616-54-4) is a substituted aromatic compound of

significant interest in medicinal chemistry and materials science. Its trifunctional nature,

featuring an amine, a carboxylic acid, and a fluorine atom on a benzene ring, makes it a

versatile building block for the synthesis of complex molecules, including pharmaceuticals and

agrochemicals. The presence of fluorine can modulate physicochemical properties such as

lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like this

particularly valuable in drug design.[1] This guide provides a comprehensive overview of the

theoretical properties of 3-Amino-5-fluorobenzoic acid, summarizing its physicochemical

characteristics, predicted spectral data, and computational analysis. It also includes

representative experimental protocols for its characterization and a discussion of its potential

applications and safety considerations.

Physicochemical and Theoretical Properties
The fundamental properties of a compound are critical for predicting its behavior in chemical

and biological systems. The data presented below are derived from computational predictions

and available chemical databases.
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General Properties
This table summarizes the basic identifiers and physical characteristics of the molecule.

Property Value Reference(s)

IUPAC Name 3-amino-5-fluorobenzoic acid [2]

CAS Number 786616-54-4 [3]

Molecular Formula C₇H₆FNO₂ [3][4][5]

Molecular Weight 155.13 g/mol [2][3][4]

Canonical SMILES C1=C(C=C(C=C1N)F)C(=O)O [2]

InChI Key
RYLBYCHERDTVAY-

UHFFFAOYSA-N
[2]

Appearance Solid (predicted) [5][6]

Calculated Physicochemical Properties
These computationally derived parameters are essential for predicting the molecule's

pharmacokinetic profile (ADME) and its behavior in various solvents.
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Property Value Reference(s)

Density 1.4 ± 0.1 g/cm³ [5][7]

Boiling Point 355.6 ± 27.0 °C at 760 mmHg [5][7]

Flash Point 168.8 ± 23.7 °C [5][7]

Topological Polar Surface Area

(TPSA)
63.32 Å² [4][5]

LogP (Octanol/Water Partition

Coefficient)
1.1061 to 1.45 [4][5]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 2 [4]

Rotatable Bonds 1 [4]

Vapor Pressure 0.0 ± 0.8 mmHg at 25°C [5]

Theoretical Spectral Properties
Spectral analysis is fundamental for structural elucidation. While experimental spectra are

definitive, theoretical predictions based on the molecule's structure provide a valuable

reference.

Infrared (IR) Spectroscopy
The IR spectrum is determined by the vibrational modes of the molecule's functional groups.

Based on its structure, the following characteristic absorption bands are predicted.
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Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Carboxylic Acid O-H stretch (broad) 3300 - 2500

Amine N-H stretch 3500 - 3300

Carboxylic Acid C=O stretch 1710 - 1680

Aromatic Ring C=C stretch 1600 - 1450

Aromatic Ring C-H bend (out-of-plane) 900 - 690

Aryl-Fluorine C-F stretch 1250 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the exchangeable protons of the amine and carboxylic acid groups. The

aromatic region would display complex splitting patterns due to proton-proton and proton-

fluorine couplings. The acidic proton of the carboxyl group would likely appear as a broad

singlet far downfield (>10 ppm). The amine protons would also present as a broad signal.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl

carbon of the carboxylic acid is expected to be the most downfield signal (~165-175 ppm).

The aromatic carbons would appear between 110-160 ppm, with their chemical shifts

influenced by the electron-donating amine group and the electron-withdrawing fluorine and

carboxyl groups. The carbon directly bonded to fluorine would exhibit a large one-bond C-F

coupling constant.

Mass Spectrometry
In a mass spectrum, 3-Amino-5-fluorobenzoic acid is expected to show a molecular ion (M⁺)

peak at an m/z value corresponding to its exact mass (155.038254 Da).[2][5]

Theoretical Modeling and Computational Analysis
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Computational chemistry offers powerful tools to predict the properties of molecules before

their synthesis. Density Functional Theory (DFT) is a common method for geometry

optimization and the prediction of spectral and electronic properties.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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